N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, which are linked through a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-methoxyphenylamine with glyoxal in the presence of ammonium acetate.
Thioacetamide Formation: The imidazole derivative is then reacted with 2-chlorophenyl isothiocyanate to form the thioacetamide linkage.
Final Coupling: The final product is obtained by coupling the intermediate with 2-chlorophenyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its solubility in organic solvents, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-13-8-6-12(7-9-13)16-10-20-18(22-16)25-11-17(23)21-15-5-3-2-4-14(15)19/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDVVTWKQTSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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